molecular formula C13H18O2 B12672806 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate CAS No. 94022-63-6

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate

Cat. No.: B12672806
CAS No.: 94022-63-6
M. Wt: 206.28 g/mol
InChI Key: QNNYYPAKSALPHF-WEVVVXLNSA-N
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Description

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-yl acetate
  • Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
  • Bicyclo[2.2.1]hept-5-en-2-yl derivatives

Uniqueness

3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl acetate is unique due to its specific structural features and chemical properties, which distinguish it from other similar compounds. Its bicyclic structure and functional groups contribute to its distinct reactivity and applications in various fields.

Properties

CAS No.

94022-63-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-enyl] acetate

InChI

InChI=1S/C13H18O2/c1-9(8-15-10(2)14)5-13-7-11-3-4-12(13)6-11/h3-5,11-13H,6-8H2,1-2H3/b9-5+

InChI Key

QNNYYPAKSALPHF-WEVVVXLNSA-N

Isomeric SMILES

C/C(=C\C1CC2CC1C=C2)/COC(=O)C

Canonical SMILES

CC(=CC1CC2CC1C=C2)COC(=O)C

Origin of Product

United States

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